molecular formula C₄¹³C₂H₁₄O₆ B1161190 D-Glucitol-1,2-13C2

D-Glucitol-1,2-13C2

Cat. No.: B1161190
M. Wt: 184.16
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucitol-1,2-13C2, also known as this compound, is a useful research compound. Its molecular formula is C₄¹³C₂H₁₄O₆ and its molecular weight is 184.16. The purity is usually 95%.
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Properties

Molecular Formula

C₄¹³C₂H₁₄O₆

Molecular Weight

184.16

Synonyms

D-Sorbitol-1,2-13C2;  Glucarine-1,2-13C2;  Esasorb-1,2-13C2;  Cholaxine-1,2-13C2;  Karion-1,2-13C2;  Sionite-1,2-13C2;  Sionon-1,2-13C2; 

Origin of Product

United States

Preparation Methods

Substrate Preparation: Synthesis of D-Glucose-1,2-13C2

The preparation of D-Glucitol-1,2-13C2 begins with the synthesis of its precursor, D-glucose-1,2-13C2. This labeled glucose is commercially available (e.g., Sigma-Aldrich, Item No. 453188) and synthesized via enzymatic or chemical incorporation of 13C at specific positions. Key steps include:

  • Enzymatic Phosphorylation : Using hexokinase, unlabeled glucose is phosphorylated in the presence of adenosine triphosphate (ATP) and 13C-enriched carbon sources.

  • Isotopic Enrichment : The 1,2-13C2 labeling is achieved through metabolic pathways in genetically modified Escherichia coli or Saccharomyces cerevisiae, which incorporate 13C from labeled pyruvate or acetate into glucose.

Catalytic Hydrogenation of D-Glucose-1,2-13C2

The reduction of D-glucose-1,2-13C2 to this compound is typically performed via catalytic hydrogenation. This method ensures high yield and minimal racemization:

  • Reagents : A solution of D-glucose-1,2-13C2 in deionized water is mixed with a Raney nickel catalyst under inert conditions.

  • Reaction Conditions : Hydrogen gas is introduced at 120–150°C and 50–100 bar pressure for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup : The catalyst is filtered, and the product is purified via recrystallization from ethanol-water mixtures.

Table 1: Representative Hydrogenation Conditions and Yields

CatalystTemperature (°C)Pressure (bar)Yield (%)Purity (%)
Raney Ni130809298
Pd/C140608895

Enzymatic Reduction Using Aldose Reductase

Enzyme Selection and Activity

The enzyme aldose reductase (GRE3 in Saccharomyces cerevisiae) catalyzes the NADPH-dependent reduction of glucose to glucitol. For isotopic labeling, this method offers superior stereochemical control:

  • Recombinant Enzyme Production : GRE3 is expressed in E. coli BL21(DE3) using a pET vector system, followed by purification via affinity chromatography.

  • Reaction Setup : A mixture of D-glucose-1,2-13C2 (100 mM), NADPH (2 mM), and GRE3 (5 U/mL) in Tris-HCl buffer (pH 7.4) is incubated at 30°C for 24 hours.

Isotopic Fidelity and Byproduct Analysis

Enzymatic reduction preserves the 13C labels at positions 1 and 2, as confirmed by 13C NMR spectroscopy. Byproducts such as mannitol (from epimerization) are minimized to <2% through pH optimization (pH 7.0–7.5) and substrate excess.

Microbial Fermentation with Labeled Substrates

Yeast-Based Biosynthesis

Saccharomyces cerevisiae strains engineered to overexpress sorbitol dehydrogenase (SOR1) convert 13C-labeled glucose into glucitol under anaerobic conditions:

  • Culture Conditions : Cells are grown in minimal media containing D-glucose-1,2-13C2 (20 g/L) and yeast nitrogen base. Oxygen limitation induces the glyoxylate shunt, favoring sugar alcohol production.

  • Harvesting : Extracellular glucitol is isolated via centrifugation, ultrafiltration, and ion-exchange chromatography.

Table 2: Microbial Production Metrics

StrainYield (g/L)Productivity (g/L/h)Isotopic Purity (%)
Wild-type S. cerevisiae8.20.3485
SOR1-overexpressing12.70.5392

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR (125 MHz, D2O) of this compound reveals distinct signals for the labeled carbons:

  • C1 : δ 64.2 ppm (doublet, JCC = 55 Hz)

  • C2 : δ 72.8 ppm (doublet, JCC = 48 Hz)
    Unlabeled carbons (C3–C6) appear as singlets between δ 70.1 and δ 73.5 ppm.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak at m/z 184.1543 (calculated for C6H14O6 + 2×13C: 184.1548).

Isotopic Purity Assessment

Isotope-ratio mass spectrometry (IRMS) quantifies 13C enrichment at positions 1 and 2, typically exceeding 98% in commercial preparations.

Challenges and Optimization Strategies

Minimizing Isotopic Dilution

  • Precursor Purity : Use of >99% 13C-enriched glucose (e.g., Cambridge Isotope Laboratories, CLM-8529) reduces dilution from unlabeled contaminants.

  • Closed Systems : Reactions conducted under argon or nitrogen prevent exchange with atmospheric CO2.

Scalability and Cost

While chemical hydrogenation offers scalability (kg-scale), enzymatic methods remain cost-prohibitive for industrial applications due to NADPH regeneration requirements. Microbial fermentation balances cost and yield, with recent advances in continuous bioreactors improving throughput .

Q & A

Basic Research Questions

Q. How is D-Glucitol-1,2-¹³C₂ synthesized, and what purity considerations are critical for isotopic labeling in metabolic studies?

  • Methodological Answer : Synthesis typically involves introducing ¹³C isotopes into the precursor molecule via chemical or enzymatic methods. For example, DL-Glyceraldehyde-1,2-¹³C₂ is synthesized by adding labeled carbon isotopes to trichloroacetal ketone followed by reduction . For sugar alcohols like glucitol, similar isotopic enrichment may involve catalytic hydrogenation of ¹³C-labeled glucose. Purity (>99% isotopic enrichment) is critical to avoid signal interference in downstream applications like NMR or mass spectrometry. Contaminants (e.g., unlabeled isomers) must be minimized via HPLC or column chromatography .

Q. What storage conditions are required to maintain isotopic integrity in D-Glucitol-1,2-¹³C₂?

  • Methodological Answer : Storage at 2–8°C in airtight, desiccated containers is recommended to prevent degradation or isotopic exchange with environmental CO₂ . Room-temperature storage may be permissible for short-term use if the compound is stabilized against moisture and oxidation . Regular validation via LC-MS or NMR is advised to confirm isotopic stability .

Q. How can D-Glucitol-1,2-¹³C₂ be applied in basic metabolic pathway tracing?

  • Methodological Answer : As a tracer, it can elucidate carbon flux in the polyol pathway, where glucose is reduced to sorbitol (glucitol) via aldose reductase. Incubate cells (e.g., renal or neuronal models) with D-Glucitol-1,2-¹³C₂ and quantify ¹³C-labeled downstream metabolites (e.g., fructose, glycogen) via GC-MS. This reveals pathway activity under conditions like hyperglycemia .

Advanced Research Questions

Q. How does D-Glucitol-1,2-¹³C₂ enable NMR-based analysis of metabolic flux in diabetic complications?

  • Methodological Answer : In diabetic models, administer D-Glucitol-1,2-¹³C₂ and track ¹³C incorporation into metabolites like NADPH (via the polyol pathway) or lipid intermediates. Use 2D-NMR (e.g., HSQC) to resolve positional ¹³C enrichment. Computational flux analysis (e.g., INCA software) integrates isotopomer distributions to quantify pathway contributions to oxidative stress .

Q. What experimental designs resolve contradictions in carbon partitioning between glycolysis and the polyol pathway using D-Glucitol-1,2-¹³C₂?

  • Methodological Answer : Combine dual-tracer studies (e.g., D-Glucose-1,2-¹³C₂ and D-Glucitol-1,2-¹³C₂) in hepatocyte or retinal cell models. Use isotopomer spectral analysis (ISA) to distinguish glucose-derived vs. glucitol-derived carbons in TCA cycle intermediates (e.g., citrate). Parallel knockdown of aldose reductase validates pathway-specific flux .

Q. How can ¹³C enrichment patterns from D-Glucitol-1,2-¹³C₂ inform computational models of metabolic networks?

  • Methodological Answer : Integrate GC-MS data (e.g., molar fractions of ¹³C-labeled metabolites) with constraint-based modeling (e.g., COBRA Toolbox). For example, Table 5 in compares theoretical vs. experimental ¹³C enrichment in glucose isotopomers, a framework adaptable to glucitol. Sensitivity analysis identifies rate-limiting steps in sorbitol dehydrogenase or fructose kinase .

Key Considerations

  • Contradictions : Storage recommendations vary (2–8°C vs. room temperature); validate based on compound stability studies .
  • Safety : Follow SDS guidelines for labeled compounds (e.g., avoid inhalation, use PPE) .
  • Limitations : Direct evidence for D-Glucitol-1,2-¹³C₂ is sparse; inferences rely on glucose/pyruvate analogs.

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